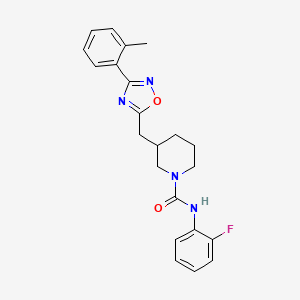![molecular formula C23H21N5O4 B2559096 ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895010-74-9](/img/structure/B2559096.png)
ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is notable for its relevance in medicinal chemistry, particularly in the development of therapeutic agents.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: The synthesis of ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves a multi-step process. The core pyrazolo[3,4-d]pyrimidine structure is usually constructed through cyclization reactions involving appropriate precursors.
Step 1: Synthesis of the pyrazole ring from a hydrazine derivative and a β-keto ester.
Step 2: Cyclization to form the pyrazolo[3,4-d]pyrimidine core.
Step 3: Coupling the core structure with o-tolylamine under suitable conditions.
Step 4: Introduction of the benzoate ester group via acylation reactions.
Industrial production methods: In an industrial setting, the production methods are scaled up using batch reactors or continuous flow processes. Optimizing reaction conditions such as temperature, solvent choice, and catalyst use ensures higher yields and purity.
Analyse Chemischer Reaktionen
Types of reactions:
Oxidation: The compound can undergo oxidation, particularly at the tolyl group, forming corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the oxo group, converting it into hydroxyl derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common reagents and conditions:
Oxidation: Using oxidizing agents such as KMnO₄ or H₂O₂ under acidic conditions.
Reduction: Employing reducing agents like NaBH₄ or LiAlH₄.
Substitution: Utilizing halogenating agents (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major products formed:
Oxidation of the tolyl group can yield carboxylic acids.
Reduction of the oxo group results in hydroxyl compounds.
Substitution reactions lead to various halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is significant in multiple research domains:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studies often focus on its interactions with biological macromolecules and its potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors implicated in diseases.
Industry: Utilized in material sciences for developing novel polymers and advanced materials.
Wirkmechanismus
Mechanism by which it exerts its effects: The compound interacts with specific molecular targets, often inhibiting or modulating their activity. For example, it might inhibit certain kinases or enzymes critical to disease pathways.
Molecular targets and pathways involved: These include various proteins and receptors involved in signal transduction, cell cycle regulation, and metabolic pathways. The pyrazolo[3,4-d]pyrimidine core is known for its kinase inhibition potential, affecting pathways related to cancer and inflammatory diseases.
Vergleich Mit ähnlichen Verbindungen
Similar compounds: Other pyrazolo[3,4-d]pyrimidine derivatives.
Uniqueness: What sets ethyl 2-(2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate apart is its specific substitution pattern which imparts unique biological activities and properties.
Similar compounds include:
Ethyl 2-(2-(4-oxo-1-(phenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Ethyl 2-(2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-3-32-23(31)16-9-5-6-10-18(16)26-20(29)13-27-14-24-21-17(22(27)30)12-25-28(21)19-11-7-4-8-15(19)2/h4-12,14H,3,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZBRWMDCVUYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2559014.png)
![2-{(E)-[(2,5-difluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2559017.png)

![1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B2559019.png)
![4-{[1-(2-Methoxy-5-methylbenzenesulfonyl)piperidin-3-yl]methoxy}-2-methylpyridine](/img/structure/B2559020.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-2-phenylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B2559021.png)
![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)
![Ethyl 4-oxo-4-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]butanoate](/img/structure/B2559025.png)

![Chloro[(chlorocarbonyl)disulfanyl]methanone](/img/structure/B2559031.png)
![3-amino-N-cyclopropyl-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2559032.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2559033.png)
![2-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide](/img/structure/B2559034.png)

